Welcome to the BenchChem Online Store!
molecular formula C12H11ClN2 B8395343 4-(2-Chloro-pyridin-4-ylmethyl)-phenylamine

4-(2-Chloro-pyridin-4-ylmethyl)-phenylamine

Cat. No. B8395343
M. Wt: 218.68 g/mol
InChI Key: ZKSLLOGXHIZIHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07582645B2

Procedure details

4-(2-Chloro-pyridin-4-ylmethyl)-phenylamine was prepared by a method analogous to that described for 4-(2-trifluoromethyl-pyridinylmethyl)-phenylamine (Intermediate 2P), starting from ethyl(4-nitrophenyl)acetate and 2-chloro-4-nitro-pyridine. 1H NMR (CHCl3-d) δ 8.23 (dd, J=5.1, 0.5 Hz, 1H), 7.11 (m, 1H), 7.01 (m, 1H), 6.95 (m, 2H), 6.65 (m, 2H), 3.83 (s, 2H).
Name
4-(2-trifluoromethyl-pyridinylmethyl)-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Intermediate 2P
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C(CC2C=CC(N)=CC=2)=CC=CN=1.FC(F)(F)[C:21]1[CH:26]=[C:25]([CH2:27][C:28]2[CH:33]=[CH:32][C:31]([NH2:34])=[CH:30][CH:29]=2)[CH:24]=[CH:23][N:22]=1.C(OC(=O)CC1C=CC([N+]([O-])=O)=CC=1)C.[Cl:52]C1C=C([N+]([O-])=O)C=CN=1>>[Cl:52][C:21]1[CH:26]=[C:25]([CH2:27][C:28]2[CH:33]=[CH:32][C:31]([NH2:34])=[CH:30][CH:29]=2)[CH:24]=[CH:23][N:22]=1

Inputs

Step One
Name
4-(2-trifluoromethyl-pyridinylmethyl)-phenylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC=CC=C1CC1=CC=C(C=C1)N)(F)F
Step Two
Name
Intermediate 2P
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=NC=CC(=C1)CC1=CC=C(C=C1)N)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC1=CC=C(C=C1)[N+](=O)[O-])=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)CC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.